

PVP-VA versus PVP: a comparative study in drug formulation performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pvp-VA

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PVP-VA vs. PVP: A Comparative Guide to Drug Formulation Performance

In the landscape of pharmaceutical excipients, polyvinylpyrrolidone (PVP), also known as povidone, and its copolymer, polyvinylpyrrolidone-vinyl acetate (**PVP-VA**), or copovidone, are mainstays as binders, film-formers, and solubilizers. While chemically related, the introduction of vinyl acetate into the polymer chain gives **PVP-VA** distinct physicochemical properties that translate to significant performance differences in drug formulations. This guide provides a comparative analysis of **PVP-VA** and PVP, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal polymer for their specific application.

Key Performance Comparisons

PVP-VA generally exhibits superior performance in several key areas critical to solid dosage form development, including lower hygroscopicity, enhanced plasticity and binding, and more flexible film formation. These attributes contribute to improved tablet integrity, stability, and manufacturing efficiency.

Hygroscopicity

A critical factor in formulation stability, particularly for moisture-sensitive active pharmaceutical ingredients (APIs), is the hygroscopicity of the excipients. **PVP-VA** is demonstrably less

hygroscopic than PVP. The vinyl acetate component in **PVP-VA** reduces the polymer's affinity for water.[1][2][3][4] This lower moisture uptake leads to better stability of the final dosage form, especially in humid conditions, and can simplify manufacturing by mitigating issues related to moisture absorption during granulation and tableting.[2]

Table 1: Comparative Moisture Absorption of **PVP-VA** and PVP

Polymer	Relative Humidity	Moisture Absorption (% w/w)
PVP-VA (Plasdone™ S-630)	80%	~18%
PVP	80%	~30%
(Data extrapolated from graphical representations in cited literature)[4][5]		

Tablet Binding and Mechanical Strength

The superior plasticity of **PVP-VA** is a significant advantage in tablet manufacturing.[2][3] It deforms more readily under compression, leading to stronger inter-particulate bonds. This results in tablets with improved mechanical strength, reduced brittleness, and a lower propensity for defects such as capping and lamination.[2][6] This enhanced plasticity makes **PVP-VA** an excellent choice for direct compression and roller compaction manufacturing processes.[2][6]

In a comparative study, the finer grade of copovidone (Kollidon® VA 64 Fine) demonstrated a higher compactability compared to a coarser grade, leading to tablets with greater tensile strength.[1] While a direct numerical comparison to a specific PVP grade under the exact same conditions is not readily available in the public literature, the general consensus from multiple sources is that **PVP-VA** provides superior binding capabilities.[7]

Table 2: Tensile Strength of Tablets with Copovidone as a Dry Binder

Formulation Binder	Compression Pressure (MPa)	Tensile Strength (N/mm ²)
5% Kollidon® VA 64 Fine	~150	~2.5
5% Kollidon® VA 64	~150	~2.0
No Dry Binder	~150	~1.5
(Data interpreted from graphical representations in cited literature)[1]		

Film-Forming Properties

In tablet coating applications, **PVP-VA** consistently outperforms PVP. The films produced with **PVP-VA** are more flexible and less prone to cracking.[2][3] This enhanced elasticity is beneficial for creating durable and protective moisture barriers, which is particularly important for sensitive APIs.[2]

Solubility Enhancement and Dissolution

Both PVP and **PVP-VA** are utilized to enhance the solubility of poorly soluble drugs, often in the form of amorphous solid dispersions (ASDs).[8] The choice between the two can significantly impact the dissolution profile and bioavailability of the drug.

In studies with the poorly water-soluble drug celecoxib, it was found that the composition of the PVP/VA copolymer has a significant influence on the dissolution profile.[8] Similarly, in a study with nebivolol hydrochloride, a solid dispersion using copovidone showed a significant improvement in drug solubility. While both polymers can be effective, the unique structure of **PVP-VA** often allows for more tailored control over drug release rates, making it particularly suitable for sustained-release formulations.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of excipient performance. Below are representative experimental protocols for key performance-indicating tests.

Methodology for Tensile Strength Measurement

- **Granule Preparation:** Prepare granules using a wet granulation process. A common method involves using a high-shear mixer. The binder (PVP or **PVP-VA**) is typically dissolved in the granulating fluid (e.g., demineralized water) at a specific concentration (e.g., 3% w/v).[9]
- **Drying and Sieving:** The wet granules are dried overnight at a controlled temperature (e.g., 40°C) and then sieved to obtain a uniform particle size.[9]
- **Tableting:** The granules are then compressed into tablets using a rotary tablet press at various compression forces.[1]
- **Tensile Strength Analysis:** The tensile strength of the resulting tablets is measured using a diametral compression test.[10]

Methodology for Dissolution Studies

- **Preparation of Solid Dispersions:** Amorphous solid dispersions of a model drug with either PVP or **PVP-VA** are prepared using techniques such as solvent evaporation or spray drying.
- **Dissolution Apparatus:** A USP Type II (paddle) apparatus is commonly used for dissolution testing.
- **Dissolution Medium:** The choice of dissolution medium is critical and should be relevant to the physiological conditions (e.g., pH 6.8 phosphate buffer).
- **Test Conditions:** The test is conducted at a controlled temperature (e.g., 37°C) and paddle speed (e.g., 100 rpm).
- **Sampling and Analysis:** Samples are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like UV-spectrophotometry.

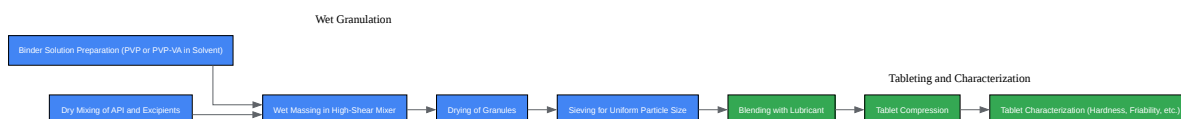
Methodology for Hygroscopicity Assessment

- **Sample Preparation:** Samples of PVP and **PVP-VA** are dried to a constant weight under vacuum at a specified temperature.

- **Controlled Humidity Environment:** The dried samples are placed in desiccators containing saturated salt solutions to maintain a specific relative humidity (RH).
- **Moisture Absorption Measurement:** The weight gain of the samples is measured at regular intervals until equilibrium is reached. The percentage of moisture absorbed is then calculated.[5]

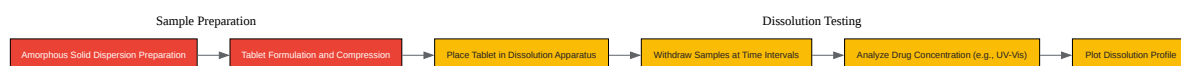
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures in drug formulation.



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Workflow for Wet Granulation and Tableting.



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Workflow for Dissolution Testing of Formulations.

Conclusion

The choice between **PVP-VA** and PVP is highly dependent on the specific requirements of the drug formulation. For applications demanding enhanced tablet strength, lower moisture sensitivity, and flexible film coatings, **PVP-VA** (copovidone) is often the superior choice.[2][3] Its greater plasticity makes it particularly well-suited for modern manufacturing techniques like direct compression and roller compaction.[2][6] While PVP (povidone) remains a versatile and effective excipient, especially for immediate-release formulations, the distinct advantages offered by the copolymer structure of **PVP-VA** provide formulators with a valuable tool to address a wider range of drug delivery challenges.[7] A thorough understanding of the comparative performance data and experimental methodologies is essential for making an informed decision to optimize formulation efficacy and stability.

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- To cite this document: BenchChem. [PVP-VA versus PVP: a comparative study in drug formulation performance]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b047928#pvp-va-versus-pvp-a-comparative-study-in-drug-formulation-performance>]

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